molecular formula C22H25N5O2 B11484683 8-cyclohexyl-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-cyclohexyl-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11484683
M. Wt: 391.5 g/mol
InChI Key: YIAOUQWCLZIJNO-UHFFFAOYSA-N
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Description

8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a cyclohexyl group, multiple methyl groups, and a phenyl group attached to an imidazopurine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazopurine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides in the presence of a strong base to facilitate nucleophilic substitution.

    Addition of methyl groups: Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 8-Cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4-dione
  • 1,3,6-Trimethyl-7-phenyl-8-cyclohexyl-1H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

6-cyclohexyl-2,4,8-trimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H25N5O2/c1-14-17(15-10-6-4-7-11-15)27(16-12-8-5-9-13-16)21-23-19-18(26(14)21)20(28)25(3)22(29)24(19)2/h4,6-7,10-11,16H,5,8-9,12-13H2,1-3H3

InChI Key

YIAOUQWCLZIJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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